1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIO. It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-iodo-2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive halogens. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Material Science: Utilized in the preparation of functionalized materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: Employed as a reference standard or reagent in analytical methods to detect and quantify other substances.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-(3-chloro-2-methylphenyl)propan-2-one: Similar structure but with chlorine instead of iodine, leading to different reactivity and properties.
1-Bromo-3-(3-fluoro-2-methylphenyl)propan-2-one: Fluorine substitution results in distinct electronic effects and reactivity.
1-Bromo-3-(3-iodo-2-ethylphenyl)propan-2-one: Ethyl group substitution alters steric and electronic properties compared to the methyl group.
Properties
Molecular Formula |
C10H10BrIO |
---|---|
Molecular Weight |
352.99 g/mol |
IUPAC Name |
1-bromo-3-(3-iodo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIO/c1-7-8(5-9(13)6-11)3-2-4-10(7)12/h2-4H,5-6H2,1H3 |
InChI Key |
UOBIDUBGUMWLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)CC(=O)CBr |
Origin of Product |
United States |
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